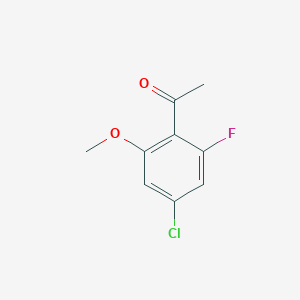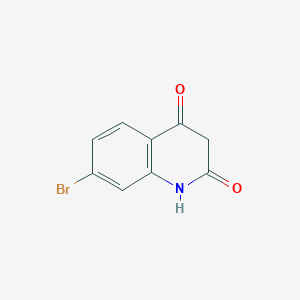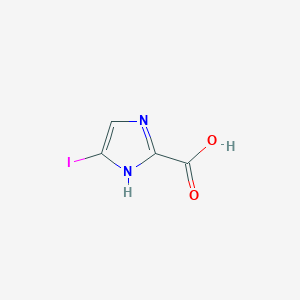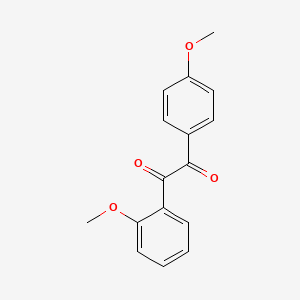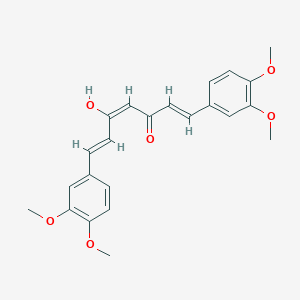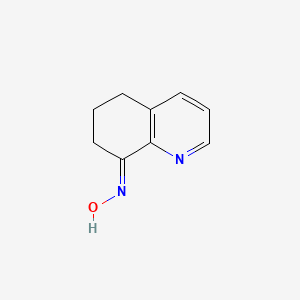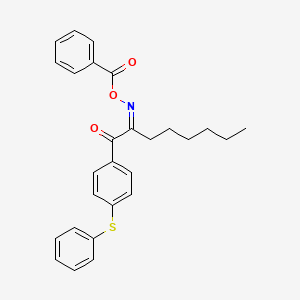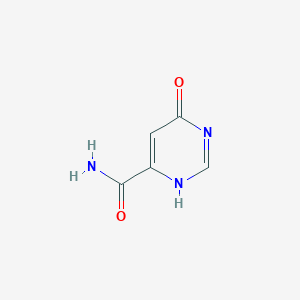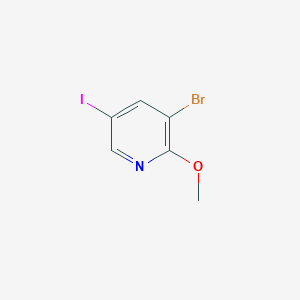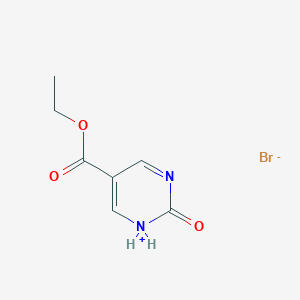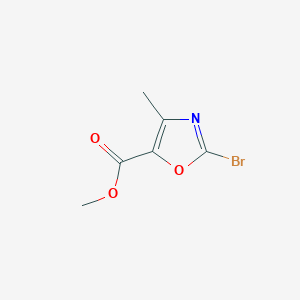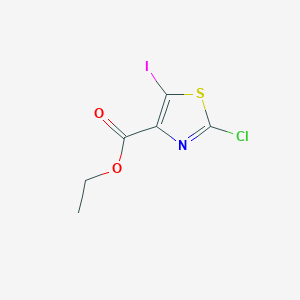
Ethyl 2-chloro-5-iodothiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-5-iodothiazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H5ClINO2S and a molecular weight of 317.53 g/mol . This compound is characterized by the presence of a thiazole ring substituted with chlorine and iodine atoms, as well as an ethyl ester group at the carboxylate position. It is primarily used in research and development settings, particularly in the synthesis of more complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-iodothiazole-4-carboxylate typically involves the reaction of 2-chlorothiazole with iodine and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety in large-scale production .
化学反応の分析
Types of Reactions
Ethyl 2-chloro-5-iodothiazole-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms on the thiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products Formed
科学的研究の応用
Ethyl 2-chloro-5-iodothiazole-4-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl 2-chloro-5-iodothiazole-4-carboxylate is primarily based on its ability to interact with biological targets through its functional groups. The chlorine and iodine atoms can form halogen bonds with proteins and enzymes, potentially inhibiting their activity . The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
類似化合物との比較
Ethyl 2-chloro-5-iodothiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-chlorothiazole-4-carboxylate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 2,5-dichlorothiazole-4-carboxylate: Contains an additional chlorine atom, which can alter its reactivity and biological activity.
Methyl 2-chlorothiazole-5-carboxylate: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of chlorine and iodine substituents, which provide distinct reactivity patterns and potential biological activities .
特性
IUPAC Name |
ethyl 2-chloro-5-iodo-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGMVXVIHRJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
